![molecular formula C18H15N3S2 B5438956 (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B5438956.png)
(2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is an organic compound that features a benzothiazole moiety linked to a dimethylaminophenyl group through a propenenitrile bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
Coupling Reaction: The benzothiazole moiety is then coupled with a suitable halogenated precursor of the dimethylaminophenyl group under basic conditions.
Formation of Propenenitrile Bridge: The final step involves the formation of the propenenitrile bridge through a Knoevenagel condensation reaction between the benzothiazole derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
科学研究应用
Chemistry
In chemistry, (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe or as a ligand for specific biomolecular targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-phenylprop-2-enenitrile: Lacks the dimethylamino group, which may affect its electronic properties and reactivity.
(2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(methylamino)phenyl]prop-2-enenitrile: Contains a methylamino group instead of a dimethylamino group, potentially altering its biological activity.
Uniqueness
The presence of the dimethylamino group in (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-21(2)14-9-7-13(8-10-14)11-15(12-19)22-18-20-16-5-3-4-6-17(16)23-18/h3-11H,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWCDMSGRGAVOH-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
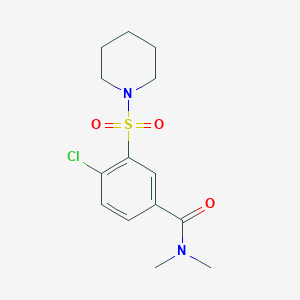
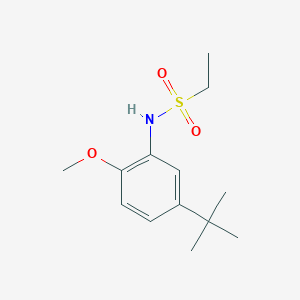
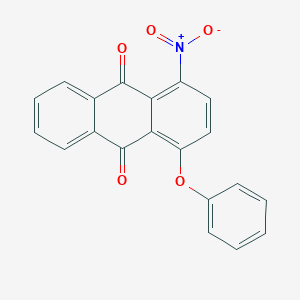
![N-ethyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5438885.png)

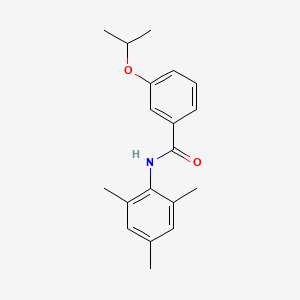
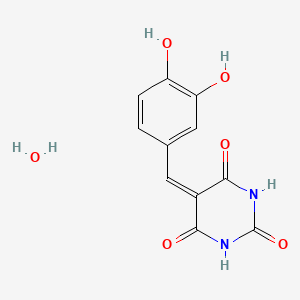


![2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]-N-(4-PHENYL-13-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5438921.png)
![5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5438923.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B5438928.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]succinamide](/img/structure/B5438938.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5438957.png)
